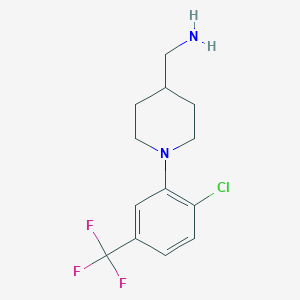
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with piperidine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, resulting in therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl group but lacks the piperidine ring and chloro substitution.
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar in structure but contains a nitro group and a different substitution pattern.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a piperidine ring.
Uniqueness
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the piperidine ring, allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H16ClF3N2 |
|---|---|
Peso molecular |
292.73 g/mol |
Nombre IUPAC |
[1-[2-chloro-5-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H16ClF3N2/c14-11-2-1-10(13(15,16)17)7-12(11)19-5-3-9(8-18)4-6-19/h1-2,7,9H,3-6,8,18H2 |
Clave InChI |
ZQNZUWSOWNKECU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


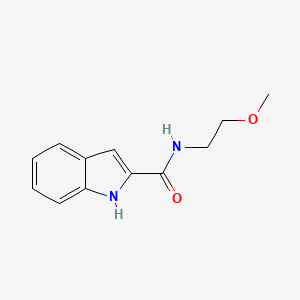
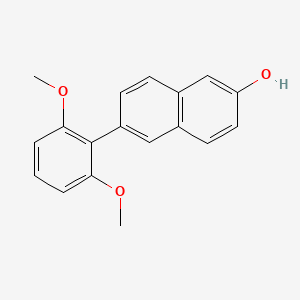

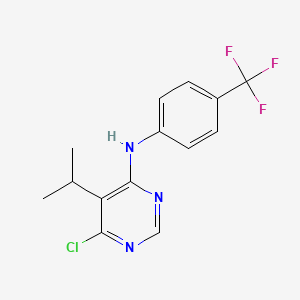
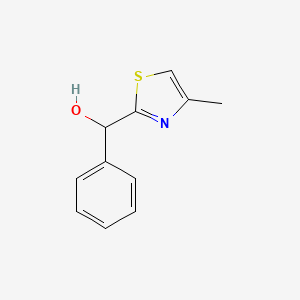
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
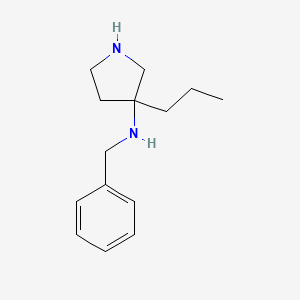
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
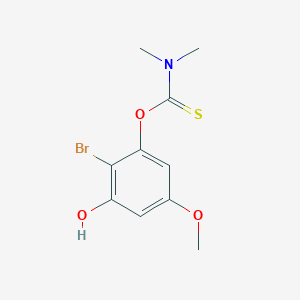
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
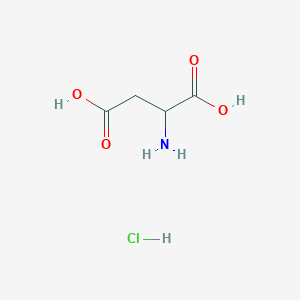

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
